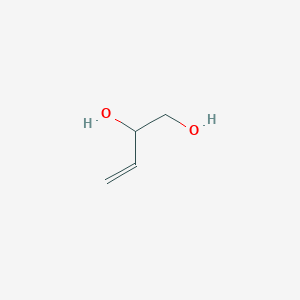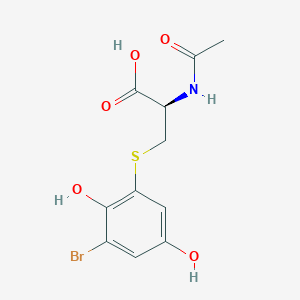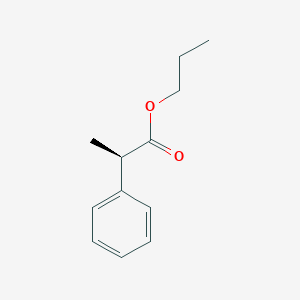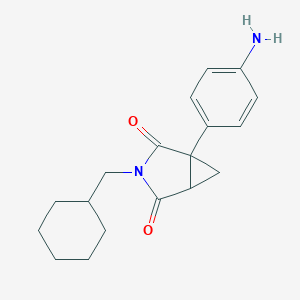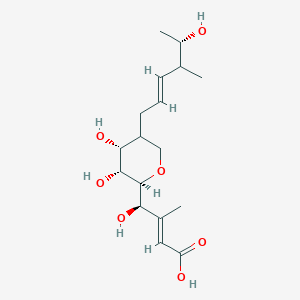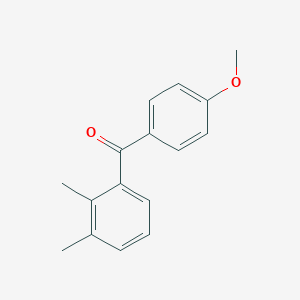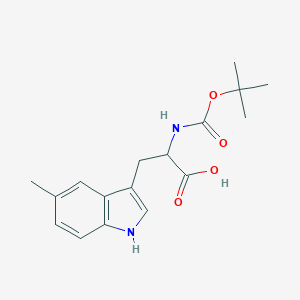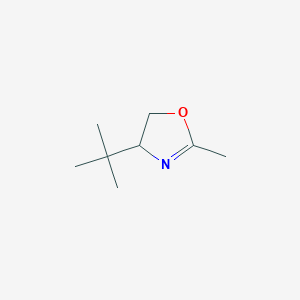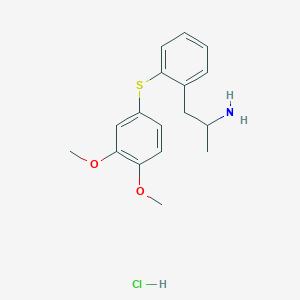
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride, also known as TAK-147, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenethylamines and acts as a selective serotonin receptor agonist.
作用机制
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride acts as a selective agonist for the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of this receptor has been shown to have anxiolytic and antidepressant effects.
生化和生理效应
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neurogenesis, and the modulation of neuronal excitability. These effects are thought to contribute to the anxiolytic and antidepressant properties of 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride.
实验室实验的优点和局限性
One advantage of using 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride in lab experiments is its selectivity for the serotonin 5-HT1A receptor, which allows for more specific and targeted research. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride. One area of interest is its potential use in combination with other drugs for the treatment of mood disorders. Another area of interest is the development of more selective and potent agonists for the serotonin 5-HT1A receptor, which could lead to more effective treatments for mood disorders. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride, which could help to optimize its therapeutic potential.
合成方法
The synthesis of 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride involves several steps, including the reaction of 3,4-dimethoxythiophenol with 2-bromoanisole, followed by the reaction with 2-bromo-4-methylphenylpropan-1-amine. The resulting product is then treated with hydrochloric acid to obtain 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride hydrochloride.
科学研究应用
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride has been studied for its potential therapeutic applications in various fields of research. One area of interest is its use in the treatment of mood disorders, such as depression and anxiety. 1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride has been shown to have a selective affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
属性
CAS 编号 |
128959-18-2 |
|---|---|
产品名称 |
1-(2-(3,4-Dimethoxyphenylthio)phenyl)-2-propylamine hydrochloride |
分子式 |
C17H22ClNO2S |
分子量 |
339.9 g/mol |
IUPAC 名称 |
1-[2-(3,4-dimethoxyphenyl)sulfanylphenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO2S.ClH/c1-12(18)10-13-6-4-5-7-17(13)21-14-8-9-15(19-2)16(11-14)20-3;/h4-9,11-12H,10,18H2,1-3H3;1H |
InChI 键 |
OHTKBSWZKZOJSL-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC(=C(C=C2)OC)OC)N.Cl |
规范 SMILES |
CC(CC1=CC=CC=C1SC2=CC(=C(C=C2)OC)OC)N.Cl |
同义词 |
Benzeneethanamine, 2-((3,4-dimethoxyphenyl)thio)-alpha-methyl-, hydroc hloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



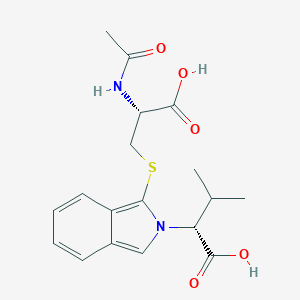
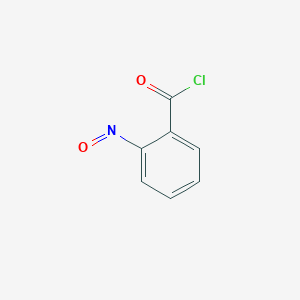
![5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine](/img/structure/B138179.png)
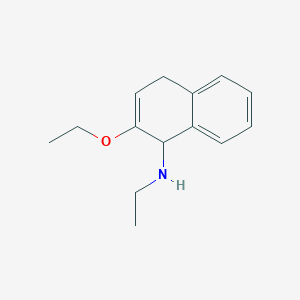
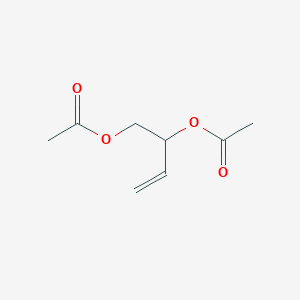
![5-Iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B138183.png)
